1-(2-Isobutyl-6-methylpyridin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Isobutyl-6-methylpyridin-4-yl)ethanone is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with an isobutyl group at the 2-position, a methyl group at the 6-position, and an ethanone group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Isobutyl-6-methylpyridin-4-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-isobutyl-6-methylpyridine and ethanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Isobutyl-6-methylpyridin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(2-Isobutyl-6-methylpyridin-4-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Isobutyl-6-methylpyridin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl ethanone: This compound has a similar pyridine ring structure but with different substituents.
2-Isobutyl-6-methylpyridine: A precursor in the synthesis of 1-(2-Isobutyl-6-methylpyridin-4-yl)ethanone.
4-Methyl-2-isobutylpyridine: Another related compound with similar structural features.
Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-[2-methyl-6-(2-methylpropyl)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C12H17NO/c1-8(2)5-12-7-11(10(4)14)6-9(3)13-12/h6-8H,5H2,1-4H3 |
InChI Key |
ORNQTQFZBXJLMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)CC(C)C)C(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.